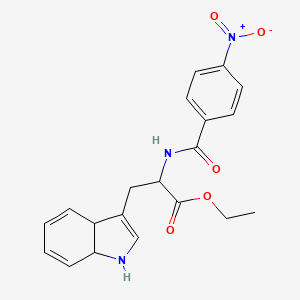

![molecular formula C18H19N5S B5601892 4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)

4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class that has attracted significant attention due to its broad spectrum of biological activity. These derivatives are known for their antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities, mainly attributed to their heterocyclic structure which is conducive for various chemical modifications and interactions. The interest in this compound spans across different fields of chemistry and biology, owing to its low toxicity and promising potential for the development of new therapeutic agents (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Synthesis Analysis

The synthesis of triazole derivatives, including "this compound," typically involves multi-step reactions that leverage the flexibility and reactivity of the 1,2,4-triazole ring. The synthesis process often begins with the formation of the triazole core, followed by functionalization at various positions to introduce different substituents, such as the tert-butyl and pyridinyl groups. For example, a related compound was synthesized through the reduction of a benzylidene derivative with sodium borohydride, showcasing the synthetic routes employed in accessing the triazole derivatives and highlighting the structural variations achievable through synthetic chemistry (Ye et al., 2015).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of triazole derivatives, revealing insights into the arrangement of atoms and the geometry of the molecule. Structural features, such as bond lengths, bond angles, and the presence of intramolecular or intermolecular hydrogen bonding, are crucial for understanding the compound's chemical behavior and interaction potentials. For instance, single-crystal X-ray diffraction studies have provided detailed structural information on similar compounds, elucidating their crystalline forms and stabilization mechanisms through hydrogen bonding and other non-covalent interactions (Ye et al., 2015).

Chemical Reactions and Properties

Triazole derivatives are reactive toward various chemical agents, allowing for further functionalization and modification of their structure. They can participate in reactions such as aminomethylation, cyanoethylation, and condensation with aldehydes or ketones, leading to a wide array of derivatives with diverse chemical properties. These reactions are pivotal for the exploration of their biological activities and the synthesis of compounds with tailored properties for specific applications (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents attached to the triazole ring. These properties are essential for determining the compound's suitability for various applications, including its formulation into pharmaceutical agents. Investigations into the physical properties involve determining melting temperatures and solubility in different solvents, which are indicative of the compound's behavior in biological systems and its potential as a drug candidate (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Safety and Hazards

特性

IUPAC Name |

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5S/c1-18(2,3)15-8-6-13(7-9-15)11-20-23-16(21-22-17(23)24)14-5-4-10-19-12-14/h4-12H,1-3H3,(H,22,24)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVOEPHLPMYFJD-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5601811.png)

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)

![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)

![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)

![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)

![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)

![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)

![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)

![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)